

Carpipramine-d10 Dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carpipramine-d10 Dihydrochloride	
Cat. No.:	B1155387	Get Quote

An In-depth Technical Guide to **Carpipramine-d10 Dihydrochloride**: Chemical Structure, Properties, and Experimental Analysis

Introduction

Carpipramine-d10 Dihydrochloride is the deuterated form of Carpipramine Dihydrochloride, an atypical antipsychotic medication. Due to the substitution of ten hydrogen atoms with deuterium, Carpipramine-d10 Dihydrochloride serves as an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. Carpipramine itself is a tricyclic antipsychotic utilized in the treatment of schizophrenia and anxiety in several countries.[1] Structurally, it shares features with both imipramine-like tricyclic compounds and butyrophenones like haloperidol.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and detailed experimental protocols relevant to Carpipramine-d10 Dihydrochloride and its non-deuterated counterpart, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of Carpipramine is characterized by a dibenzazepine core linked to a piperidinopiperidine carboxamide side chain. The "-d10" designation in **Carpipramine-d10 Dihydrochloride** indicates that ten hydrogen atoms on the piperidine rings have been replaced by deuterium atoms. This isotopic labeling increases the molecular weight of the compound



without significantly altering its chemical or pharmacological properties, making it an ideal internal standard for bioanalytical assays.

Physicochemical Properties

The following tables summarize the key chemical and physical properties of **Carpipramine-d10 Dihydrochloride** and its non-deuterated form, Carpipramine Dihydrochloride. Discrepancies in the reported molecular weight for the non-deuterated form may be attributed to different hydration states (anhydrous vs. monohydrate).

Table 1: Properties of Carpipramine-d10 Dihydrochloride

Property	Value
Analyte Name	Carpipramine-d10 Dihydrochloride
Molecular Formula	C28H28D10N4O·2HCI
Molecular Weight	529.62
Accurate Mass	528.33
Unlabelled CAS Number	7075-03-8

Table 2: Properties of Carpipramine Dihydrochloride



Property	Value
Synonyms	Carbadipimidine, Prazinil, PZ-1511
CAS Number	7075-03-8
Molecular Formula	C ₂₈ H ₃₈ N ₄ O·2HCl (Anhydrous) / C ₂₈ H ₄₂ Cl ₂ N ₄ O ₂ (Monohydrate)
Molecular Weight	519.55 (Anhydrous) / 537.57 (Monohydrate)
IUPAC Name	1'-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Appearance	Solid
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[2]

Pharmacology and Mechanism of Action

Carpipramine is classified as an atypical antipsychotic and exerts its therapeutic effects through a multi-receptor antagonist profile. Its primary mechanism of action is the blockade of dopamine D_2 and D_3 receptors in the brain.[3] It also exhibits affinity for α_1 - and α_2 -adrenergic receptors.[3] The antagonism of D_2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia.

Receptor Binding Profile

While a comprehensive receptor binding affinity profile for Carpipramine is not readily available in the public domain, data for the structurally and functionally similar atypical antipsychotic, Cariprazine, is presented below for illustrative purposes. Cariprazine is also a dopamine D_3/D_2 receptor partial agonist with a preference for the D_3 receptor.

Table 3: Receptor Binding Affinities (Ki, nM) for Cariprazine



Receptor	Ki (nM)
Dopamine D ₂	0.49
Dopamine D₃	0.085
Serotonin 5-HT _{1a}	2.6
Serotonin 5-HT _{2a}	18.8
Serotonin 5-HT _{2e}	0.58
Histamine H ₁	23.4
Adrenergic α _{1a}	132

Note: Data presented is for Cariprazine and is intended to be illustrative of the receptor binding profile of a D_2/D_3 antagonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following section provides protocols for a dopamine D₂ receptor binding assay, a rodent pharmacokinetic study, and an LC-MS/MS quantification method for Carpipramine in plasma.

Dopamine D₂ Receptor Binding Assay using [³H]-Spiperone

This protocol describes an in vitro competitive radioligand binding assay to determine the affinity of a test compound (e.g., Carpipramine) for the dopamine D₂ receptor.

Materials:

- HEK293 cells stably expressing human dopamine D2 receptors.
- [3H]-Spiperone (radioligand).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[4]



- Non-specific binding control: (+)-Butaclamol (2μΜ).[4]
- 96-well plates.
- Cell harvester and liquid scintillation counter.

Procedure:

- Membrane Preparation: Prepare crude membranes from HEK293-hD₂ cells as per standard laboratory protocols.[5]
- Assay Setup: In a 96-well plate, add the following to a final volume of 200 μL:
 - Crude cell membranes (~40 μg of protein).[4]
 - [3H]-Spiperone (final concentration of 2–4 nM).[4]
 - Varying concentrations of the test compound (Carpipramine).
 - \circ For non-specific binding wells, add 2 μ M (+)-Butaclamol instead of the test compound.[4]
- Incubation: Incubate the plate for 1 hour at 30°C on a temperature-controlled shaker.[4]
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell
 harvester to separate bound and free radioligand.
- Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
- Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Spiperone). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Rodent Pharmacokinetic Study

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of Carpipramine in rats or mice.

Materials:



- Male Wistar rats or C57BL/6 mice.
- Carpipramine formulation for intravenous (IV) and oral (PO) administration.
- Blood collection tubes (e.g., EDTA-coated).
- Centrifuge.
- -80°C freezer for sample storage.

Procedure:

- Animal Acclimation and Grouping: Acclimate animals for at least one week before the study.
 Randomly assign animals to different treatment groups (e.g., IV and PO administration) and time points for sample collection.
- Drug Administration:
 - IV Group: Administer a single dose of Carpipramine via tail vein injection.
 - PO Group: Administer a single dose of Carpipramine via oral gavage.
- Blood Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes), collect blood samples from each animal via a suitable method (e.g., tail vein, retroorbital sinus).[7]
- Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000g for 10 minutes) to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until analysis.[6]
- Tissue Collection (Optional): At the end of the study, animals can be euthanized, and various tissues (e.g., brain, liver, kidney) can be collected to assess drug distribution.
- Data Analysis: Analyze the plasma samples for Carpipramine concentration using a validated analytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.



LC-MS/MS Quantification of Carpipramine in Plasma

This protocol describes a method for the quantitative analysis of Carpipramine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with **Carpipramine-d10 Dihydrochloride** as the internal standard.

Materials:

- Plasma samples from the pharmacokinetic study.
- Carpipramine-d10 Dihydrochloride (Internal Standard, IS).
- · Acetonitrile (for protein precipitation).
- UPLC-MS/MS system.
- Analytical column (e.g., C18 column).

Procedure:

- Sample Preparation (Protein Precipitation):
 - \circ To 50 μL of plasma sample in a microcentrifuge tube, add 20 μL of the IS solution (Carpipramine-d10).[8]
 - Add 150 μL of acetonitrile to precipitate the plasma proteins.[8]
 - Vortex the mixture for 5 minutes.[8]
 - Centrifuge at 15,000 rpm for 8 minutes at 4°C.[8]
 - Transfer the supernatant to a new tube or a 96-well plate for analysis.[9]
- LC-MS/MS Analysis:
 - Chromatography: Inject the prepared sample onto the UPLC system. Use a suitable gradient elution with a mobile phase consisting of, for example, ammonium formate buffer and an organic solvent like methanol or acetonitrile to achieve chromatographic separation on a C18 column.



- Mass Spectrometry: Detect Carpipramine and the IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for both the analyte and the IS.
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to
 the IS against the concentration of the analyte in prepared standards. Determine the
 concentration of Carpipramine in the unknown plasma samples by interpolating their peak
 area ratios from the calibration curve.

Signaling Pathway Visualization

Carpipramine's primary mechanism of action involves the antagonism of presynaptic and postsynaptic dopamine D_2 and D_3 receptors. The following diagram, generated using the DOT language for Graphviz, illustrates the proposed signaling pathway.

Caption: Proposed mechanism of Carpipramine action in a dopaminergic synapse.

The diagram illustrates that by blocking the presynaptic D₃ autoreceptors, Carpipramine can increase the release of dopamine into the synaptic cleft. Concurrently, by antagonizing the postsynaptic D₂ receptors, it inhibits downstream signaling pathways, such as the adenylyl cyclase/cAMP pathway, and modulates ion channel activity.[10][11] This dual action contributes to its antipsychotic effects.

Conclusion

Carpipramine-d10 Dihydrochloride is a critical tool for the precise quantification of Carpipramine in biological matrices, facilitating essential pharmacokinetic and drug metabolism research. The parent compound, Carpipramine, is an effective atypical antipsychotic with a complex pharmacology centered on the antagonism of dopamine D₂ and D₃ receptors. The indepth understanding of its chemical properties, receptor binding profile, and the application of robust experimental protocols are fundamental for ongoing research and the development of novel therapeutics for psychiatric disorders. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working in this field.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. Pharmacokinetics Studies in Mice or Rats Enamine [enamine.net]
- 8. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striatal dopamine D2/D3 receptor regulation of human reward processing and behaviour
 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carpipramine-d10 Dihydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1155387#carpipramine-d10-dihydrochloridechemical-structure-and-properties]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com